n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine
CAS No.: 52371-85-4
Cat. No.: VC3765227
Molecular Formula: C20H45NSi
Molecular Weight: 327.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52371-85-4 |
|---|---|
| Molecular Formula | C20H45NSi |
| Molecular Weight | 327.7 g/mol |
| IUPAC Name | N-butyl-N-[3-[dibutyl(methyl)silyl]propyl]butan-1-amine |
| Standard InChI | InChI=1S/C20H45NSi/c1-6-10-15-21(16-11-7-2)17-14-20-22(5,18-12-8-3)19-13-9-4/h6-20H2,1-5H3 |
| Standard InChI Key | QWRLHQNLGVCZKX-UHFFFAOYSA-N |
| SMILES | CCCCN(CCCC)CCC[Si](C)(CCCC)CCCC |
| Canonical SMILES | CCCCN(CCCC)CCC[Si](C)(CCCC)CCCC |
Introduction
Chemical Identity and Structure
n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine (CAS No. 52371-85-4) is an organosilicon compound containing both amine and silyl functional groups. The molecular formula is C₂₀H₄₅NSi with a molecular weight of 327.7 g/mol . This compound features a central silicon atom bonded to three butyl chains and one methyl group, with one of the butyl chains extended by a propyl linker to a tertiary amine group.
The compound's structure can be characterized by its unique arrangement of functional groups: a tertiary amine with two butyl groups attached to the nitrogen atom, connected through a propyl chain to a silicon center that bears a methyl group and two additional butyl substituents. This particular arrangement gives the molecule distinct chemical properties and reactivity patterns.
Several chemical identifiers help in the unambiguous identification of this compound:
Chemical Identifiers
The IUPAC name for this compound is N-butyl-N-[3-[dibutyl(methyl)silyl]propyl]butan-1-amine. This systematic nomenclature precisely defines the arrangement of atoms and functional groups within the molecule. Additional identifiers include:
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Standard InChI: InChI=1S/C20H45NSi/c1-6-10-15-21(16-11-7-2)17-14-20-22(5,18-12-8-3)19-13-9-4/h6-20H2,1-5H3
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Standard InChIKey: QWRLHQNLGVCZKX-UHFFFAOYSA-N
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SMILES Notation: CCCCN(CCCC)CCCSi(CCCC)CCCC
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PubChem Compound ID: 186660
The compound is also known by alternative names including "1-Butanamine,N-butyl-N-[3-(dibutylmethylsilyl)propyl]-" .
Physical and Chemical Properties
n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine possesses specific physical and chemical properties that are important for understanding its behavior in various applications and reaction conditions. Below is a comprehensive table summarizing its key physical properties:
The high boiling point (376.7°C) and low vapor pressure (7.1×10⁻⁶ mmHg at 25°C) suggest that this compound is relatively non-volatile under standard conditions . The density of 0.815 g/cm³ indicates that it is less dense than water, which would result in poor water solubility and phase separation when mixed with aqueous solutions .
From a chemical perspective, this compound contains key functional groups that determine its reactivity:
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The tertiary amine group (-N(C₄H₉)₂) can act as a nucleophile and participate in various organic reactions.
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The silicon-carbon bonds, especially the Si-CH₃ bond, may undergo hydrolysis under specific conditions.
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The multiple alkyl chains (butyl groups) contribute to the compound's hydrophobicity and influence its solubility in organic solvents.
These properties make n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine potentially useful in applications requiring hydrophobic compounds with amine functionality and silicon-based reactivity.
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